molecular formula C26H29NO3 B13746692 Tamoxifen N-oxide 1,2-epoxide CAS No. 102203-05-4

Tamoxifen N-oxide 1,2-epoxide

Cat. No.: B13746692
CAS No.: 102203-05-4
M. Wt: 403.5 g/mol
InChI Key: LRJFFJACCRRFMU-FTJBHMTQSA-N
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Description

Overview of Tamoxifen (B1202) Biotransformation Pathways

The metabolic conversion of tamoxifen is a multi-step process involving several key enzymatic pathways. The two primary initial routes are N-demethylation and 4-hydroxylation. pharmgkb.orgtandfonline.com N-demethylation, which accounts for the vast majority of tamoxifen metabolism (approximately 92%), is catalyzed mainly by CYP3A4 and CYP3A5, producing N-desmethyltamoxifen. pharmgkb.org The minor pathway, 4-hydroxylation, is mediated by multiple CYP enzymes, including CYP2D6, and yields 4-hydroxytamoxifen (B85900). pharmgkb.orgresearchgate.net

These primary metabolites can undergo further changes. For instance, N-desmethyltamoxifen is hydroxylated by CYP2D6 to form endoxifen (B1662132), a potent active metabolite. tandfonline.comresearchgate.net Another metabolic route involves the flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3, which oxidize tamoxifen to create Tamoxifen N-oxide. pharmgkb.orgresearchgate.net This N-oxide can, in turn, be a substrate for further reactions. Research involving rat liver microsomes has shown that Tamoxifen N-oxide can be metabolized to α-hydroxytamoxifen N-oxide. nih.gov Furthermore, studies have identified the formation of tamoxifen epoxides, such as 3,4-epoxytamoxifen, in microsomal incubations. portlandpress.com The formation of Tamoxifen N-oxide 1,2-epoxide represents a subsequent, more complex transformation, combining both N-oxidation and epoxidation of the parent molecule. While early research considered the 1,2-epoxide as a potential reactive intermediate, its direct role in vivo has been subject to scientific debate. oup.com

Enzyme Family Specific Enzyme(s) Role in Tamoxifen Metabolism
Cytochrome P450 (CYP)CYP3A4, CYP3A5Catalyze the primary N-demethylation pathway to N-desmethyltamoxifen. pharmgkb.orgresearchgate.net
Cytochrome P450 (CYP)CYP2D6Involved in the 4-hydroxylation of tamoxifen and the conversion of N-desmethyltamoxifen to endoxifen. tandfonline.comresearchgate.net
Cytochrome P450 (CYP)CYP1A1, CYP2A6, etc.Capable of reducing Tamoxifen N-oxide back to tamoxifen. pharmgkb.orgresearchgate.net
Flavin-containing Monooxygenase (FMO)FMO1, FMO3Catalyze the N-oxidation of tamoxifen to form Tamoxifen N-oxide. pharmgkb.orgresearchgate.net
Sulfotransferase (SULT)SULT1A1Involved in Phase II metabolism, converting metabolites into excretable forms. nih.gov
UDP-glucuronosyltransferase (UGT)UGT1A8, UGT1A10, etc.Involved in Phase II metabolism (glucuronidation) for excretion. nih.gov

Contextual Role of Metabolites in Academic Drug Metabolism Research

The study of drug metabolites is fundamental to the field of pharmacology and toxicology. Metabolites are often responsible for a drug's therapeutic effects and can also contribute to its toxicity. mdpi.com Investigating the entire metabolic profile of a drug like tamoxifen provides critical insights into its mechanism of action and the variability in patient responses. pharmgkb.org

Academic research into tamoxifen metabolites helps to:

Elucidate Bioactivation: Understand how the parent compound is converted into more biologically active forms, such as the conversion of tamoxifen to the high-affinity metabolites 4-hydroxytamoxifen and endoxifen. aacrjournals.org

Investigate Genotoxicity: Determine how reactive metabolites might interact with cellular macromolecules. The formation of DNA adducts from tamoxifen metabolites is a significant area of research into its carcinogenic potential in animal models. oup.comcancernetwork.com

Explain Pharmacogenetic Variability: Differences in the genes encoding metabolic enzymes, such as the highly polymorphic CYP enzymes, can lead to significant inter-individual differences in metabolite profiles and, consequently, in drug efficacy and side effects. nih.gov

The exploration of minor or complex metabolites like this compound contributes to a more complete and nuanced understanding of a drug's disposition in the body, moving beyond just the primary active compounds.

Significance of Reactive Metabolites in Molecular Biology and Chemistry

Reactive metabolites are molecules, often generated during biotransformation, that are chemically unstable and electrophilic. nih.govmdpi.com Epoxides are a classic example of such metabolites. nih.gov

The chemical significance of epoxides stems from their structure: a strained three-membered ring containing an oxygen atom. wur.nl This configuration makes them susceptible to nucleophilic attack, leading to ring-opening reactions. mdpi.comwur.nl In a biological context, cellular nucleophiles are abundant and include DNA, RNA, and proteins. nih.gov

The molecular biology implications are profound:

Covalent Binding: By reacting with these macromolecules, epoxides can form covalent bonds, creating what are known as adducts. nih.gov

DNA Adducts: The formation of DNA adducts is of particular concern as it can lead to mutations and initiate carcinogenic processes. oup.comcancernetwork.com A significant body of research has investigated the formation of DNA adducts from various tamoxifen metabolites, particularly α-hydroxytamoxifen, as a potential mechanism of genotoxicity. cancernetwork.comacs.orgnih.gov

Enzymatic Detoxification: Cells have defense mechanisms against reactive epoxides, most notably enzymes like epoxide hydrolases, which catalyze the addition of water to the epoxide to form a less reactive diol. nih.govwur.nlpsu.edu The balance between the formation of reactive epoxides by enzymes like CYPs and their detoxification by epoxide hydrolases is a critical factor in determining potential cellular damage. nih.gov

The study of this compound falls within this research paradigm, representing a specific molecular structure whose potential reactivity and interaction with biological systems are of fundamental scientific interest.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102203-05-4

Molecular Formula

C26H29NO3

Molecular Weight

403.5 g/mol

IUPAC Name

2-[4-[(2S,3R)-3-ethyl-2,3-diphenyloxiran-2-yl]phenoxy]-N,N-dimethylethanamine oxide

InChI

InChI=1S/C26H29NO3/c1-4-25(21-11-7-5-8-12-21)26(30-25,22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2,3)28/h5-18H,4,19-20H2,1-3H3/t25-,26+/m1/s1

InChI Key

LRJFFJACCRRFMU-FTJBHMTQSA-N

Isomeric SMILES

CC[C@]1([C@](O1)(C2=CC=CC=C2)C3=CC=C(C=C3)OCC[N+](C)(C)[O-])C4=CC=CC=C4

Canonical SMILES

CCC1(C(O1)(C2=CC=CC=C2)C3=CC=C(C=C3)OCC[N+](C)(C)[O-])C4=CC=CC=C4

Origin of Product

United States

Stereochemical Aspects of Tamoxifen N Oxide and Epoxide Metabolites

Chiral Centers and Enantiomeric/Diastereomeric Forms in Epoxide Metabolites

The introduction of an epoxide ring and an N-oxide group to the tamoxifen (B1202) structure creates multiple elements of chirality, resulting in a variety of stereoisomeric forms. The parent compound, tamoxifen, is a non-steroidal molecule that exists as geometric isomers due to the substituted double bond of the 1-butenyl group. plos.org The (Z)-isomer is the pharmacologically active form, although isomerization can occur. plos.orgresearchgate.net

The formation of an epoxide across the 1,2-double bond of the butenyl moiety in Tamoxifen N-oxide introduces two new stereogenic centers at these carbon atoms. Consequently, for each geometric isomer of Tamoxifen N-oxide (Z or E), epoxidation can result in the formation of multiple diastereomers and enantiomers. For instance, the addition of the oxygen atom to the plane of the double bond can occur from either face, leading to syn- and anti-diastereomers, each of which exists as a pair of enantiomers.

While N-oxidation of the tertiary amine side chain can potentially create a chiral nitrogen center, in the case of tamoxifen, the two methyl groups attached to the nitrogen are identical, meaning the nitrogen atom in Tamoxifen N-oxide is not a chiral center.

A related metabolite, α-hydroxytamoxifen, which is a precursor to a reactive carbocation intermediate, possesses a single chiral carbon at the α-position of the ethyl side chain and therefore exists as two enantiomers. oup.com When this hydroxylation occurs on the tamoxifen N-oxide backbone, it also results in stereoisomers. Studies have identified four distinct stereoisomers of the DNA adduct α-(N2-deoxyguanosinyl)tamoxifen N-oxide, which highlights the multiple stereoisomeric forms of its reactive precursor. researchgate.net

CompoundSource of ChiralityNumber of StereoisomersNotes
TamoxifenC=C double bond2 (E and Z isomers)The Z-isomer is the therapeutically administered form. plos.org
α-HydroxytamoxifenC=C double bond, α-carbon4 (2 pairs of diastereomeric enantiomers)Has a chiral carbon atom, resulting in two enantiomers for each geometric isomer (E/Z). oup.com
Tamoxifen N-oxide 1,2-epoxideC=C double bond, 2 chiral carbons in epoxide ring8 (4 pairs of diastereomeric enantiomers)Epoxidation of the butenyl double bond creates two new chiral centers. For each geometric isomer (E/Z), two pairs of enantiomers (syn and anti) are possible.

Stereoselective Formation and Reactivity in Enzymatic and Chemical Systems

The biotransformation of tamoxifen is mediated by various enzyme systems that often exhibit high degrees of stereoselectivity. The formation of this compound involves two primary metabolic steps: N-oxidation and epoxidation, each of which can be stereoselective.

N-oxidation of the tamoxifen side chain is catalyzed primarily by flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3. drugbank.comresearchgate.netcaymanchem.com Epoxidation and α-hydroxylation, which are key steps in the metabolic activation of tamoxifen to genotoxic species, are carried out by cytochrome P450 (CYP) enzymes. nih.gov Studies have implicated several CYP isozymes, including CYP2E1, CYP3A4, and CYP2D6, in the metabolic activation of tamoxifen that leads to genotoxic effects. nih.gov Enzymatic reactions catalyzed by CYPs are frequently stereoselective, suggesting that the formation of specific enantiomers or diastereomers of tamoxifen epoxides is likely favored over others. drugbank.com

The reactivity of epoxide metabolites is defined by the electrophilic nature of the strained three-membered ring. This makes them susceptible to attack by nucleophiles, including sites on DNA. The positive clastogenic effects observed with a synthesized tamoxifen epoxide in human lymphoblastoid cells suggest that such epoxide metabolites are responsible for the genotoxic effects of tamoxifen. nih.gov The reaction between the reactive metabolite and DNA can also be stereoselective. The identification of distinct stereoisomers of tamoxifen-DNA adducts, such as cis- and trans-α-(N-2-deoxyguanosinyl)tamoxifen N-oxide, confirms that the stereochemistry of the metabolite influences its reactivity and the structure of the resulting adducts. researchgate.net

Furthermore, the metabolic pathways are interconnected and reversible. Tamoxifen N-oxide can be reduced back to tamoxifen by several cytochrome P450 isoforms and hemoglobin, adding another layer of complexity to its stereochemical fate in biological systems. researchgate.netcaymanchem.com

Metabolic ReactionEnzyme(s) InvolvedSignificance
N-oxidation (Tamoxifen → Tamoxifen N-oxide)Flavin-containing monooxygenases (FMO1, FMO3)Forms the N-oxide metabolite. researchgate.netcaymanchem.com
Epoxidation / α-hydroxylationCytochrome P450 enzymes (CYP2E1, CYP3A4, CYP2D6)Generates reactive epoxide metabolites responsible for genotoxicity. nih.gov This process is often stereoselective.
Reduction (Tamoxifen N-oxide → Tamoxifen)Cytochrome P450 enzymes (e.g., CYP1A1, CYP2A6, CYP3A4), HemoglobinA retro-reduction pathway that can influence the overall metabolic profile. researchgate.net
DNA Adduct Formation(Non-enzymatic reaction of reactive metabolite)The electrophilic epoxide reacts with DNA, leading to adducts like α-(N2-deoxyguanosinyl)tamoxifen N-oxide. researchgate.net

Reactivity and Molecular Interactions of Tamoxifen N Oxide and Epoxide Metabolites

Formation of DNA Adducts by Tamoxifen (B1202) N-oxide-Derived Species

The N-oxidation of tamoxifen represents a significant metabolic pathway that can lead to the generation of genotoxic species. These species can subsequently react with DNA to form stable adducts, the presence of which is a hallmark of potential carcinogenicity.

Identification and Structural Elucidation of Specific N-oxide-Containing DNA Adducts (e.g., α-(N2-Deoxyguanosinyl)tamoxifen N-oxide)

A key DNA adduct formed from the N-oxide pathway is α-(N2-Deoxyguanosinyl)tamoxifen N-oxide. Its identity has been confirmed through the synthesis of authentic standards and sophisticated analytical techniques. Researchers have prepared the four stereoisomers of α-(N2-deoxyguanosinyl)tamoxifen N-oxide 3′-monophosphate (dG3′P-N2-TAM N-oxide) by reacting trans-α-acetoxytamoxifen N-oxide with 2′-deoxyguanosine 3′-monophosphate. The structure of these adducts has been elucidated using liquid chromatography-electrospray ionization–mass spectrometry, which revealed a characteristic ion at m/z 731, corresponding to the deprotonated molecule [M – H]−. oup.com

The development of these standards has enabled the detection and quantification of N-oxide adducts in biological systems. For instance, in the liver DNA of mice treated with tamoxifen, an epimer of trans-dG3′P-N2-TAM N-oxide was identified as a significant adduct, constituting 7.2% of the total tamoxifen-DNA adducts. oup.com The corresponding cis-isomer was also detected, albeit at a lower abundance (0.7% of total adducts). oup.com In similar studies with rats, trans-dG-N2-TAM N-oxide was also identified, though it represented a smaller proportion of the total adducts (0.3%) compared to mice (6.4%). nih.govnih.gov Furthermore, low levels of both trans and cis forms of dG-N2-TAM N-oxide have been found in the endometrial tissue of a patient undergoing tamoxifen therapy. nih.gov

The presence of these adducts in vivo is biologically plausible, as tamoxifen N-oxide and its hydroxylated derivatives are known metabolites in the liver microsomes of various species, including humans, and have been detected in the blood and tissues of individuals treated with the drug. oup.com The enzymatic N-oxidation of tamoxifen is primarily carried out by flavin-containing monooxygenases. drugbank.com

Table 1: Levels of α-(N2-Deoxyguanosinyl)tamoxifen N-oxide Adducts in Mouse Liver

Adduct IsomerAdduct Level (adducts/10⁸ nucleotides)Percentage of Total Adducts
trans-dG₃'ₚ-N²-TAM N-oxide (epimer)3.97.2%
cis-dG₃'ₚ-N²-TAM N-oxide0.40.7%

This interactive table summarizes the quantitative data on the identified N-oxide DNA adducts in the liver of tamoxifen-treated mice.

Molecular Mechanisms of Adduct Formation, including α-hydroxylation and Subsequent Activation

The formation of α-(N2-Deoxyguanosinyl)tamoxifen N-oxide and related DNA adducts is a multi-step process initiated by the metabolic activation of the parent compound. A pivotal first step in this bioactivation cascade is the α-hydroxylation of the ethyl group of tamoxifen or its metabolites. This hydroxylation is catalyzed by cytochrome P450 (CYP) enzymes, with evidence pointing towards a significant role for the CYP3A subfamily, including human CYP3A4.

Following α-hydroxylation, the resulting metabolite undergoes a further activation step to generate a highly reactive electrophile. This is achieved through O-sulfation, a reaction mediated by hydroxysteroid sulfotransferase enzymes. The sulfated ester is chemically unstable and can spontaneously dissociate to form a carbocation. This electrophilic carbocation is then capable of attacking nucleophilic sites on DNA bases, with a strong preference for the N2-position of guanine (B1146940), leading to the formation of the observed covalent DNA adducts.

This proposed mechanism is substantiated by experimental findings demonstrating that the formation of these adducts is dependent on the availability of sulfate (B86663) and the activity of sulfotransferases. In addition to the primary pathway involving tamoxifen, parallel activation pathways can occur with its N-demethylated metabolites. N-demethylation can take place either before or after the α-hydroxylation step, resulting in a more diverse profile of DNA adducts. The formation of N-oxide containing adducts is thought to proceed through a similar sequence of events, beginning with the N-oxidation of tamoxifen, followed by α-hydroxylation and subsequent activation.

Reactivity of Tamoxifen 1,2-Epoxides with Nucleophilic Biomolecules

An alternative pathway for the metabolic activation of tamoxifen involves the formation of a reactive epoxide intermediate, Tamoxifen 1,2-epoxide. This electrophilic metabolite can covalently bind to a range of nucleophilic biomolecules, including DNA and proteins.

Proposed Mechanisms of Covalent Binding to DNA and Other Macromolecules

The formation of Tamoxifen 1,2-epoxide is thought to be mediated by peroxidase enzymes. The proposed mechanism involves the one-electron oxidation of tamoxifen to a carbon-centered free radical. This radical species can then react with molecular oxygen to generate peroxy radicals, which are capable of inserting an oxygen atom across the 1,2-double bond of the tamoxifen molecule, thereby forming the epoxide.

The resulting epoxide contains a strained three-membered ring, rendering it susceptible to nucleophilic attack by cellular macromolecules. In the context of DNA, the exocyclic amino groups of the purine (B94841) bases, particularly the N2-position of guanine, can act as nucleophiles. This nucleophilic attack leads to the opening of the epoxide ring and the formation of a stable, covalent adduct. Compelling evidence for the in vivo relevance of this pathway comes from studies showing that the major adduct formed from the reaction of Tamoxifen 1,2-epoxide with guanine residues in DNA is chromatographically indistinguishable from approximately 40% of the tamoxifen-DNA adducts isolated from the livers of rats treated with tamoxifen.

Beyond DNA, it is also proposed that tamoxifen epoxides can react with proteins. The peroxidase-catalyzed activation of tamoxifen has been demonstrated to result in the covalent binding of tamoxifen derivatives to bovine serum albumin, with the epoxide being the putative reactive intermediate.

Comparative Reactivity with Different Deoxynucleosides

The reactivity of tamoxifen's metabolic intermediates with the four different deoxynucleosides in DNA is not uniform. There is a pronounced preference for reaction with deoxyguanosine. The major DNA adducts that have been identified, both from in vivo and in vitro studies, are formed at the exocyclic N2-position of this purine base. This selectivity is governed by a combination of factors, including the electronic and steric properties of the reactive carbocation or epoxide intermediates, as well as the accessibility and nucleophilicity of the various potential binding sites on the DNA bases.

While the primary focus of research has been on the characterization of deoxyguanosine adducts, the potential for reactions with deoxyadenosine, deoxycytidine, and deoxythymidine has been considered. However, experimental evidence consistently indicates that adducts with these other deoxynucleosides are formed at significantly lower levels, if they are formed at all. The strong predilection for guanine as the primary target is further supported by the co-chromatography of the major in vivo adducts with synthetically prepared α-(N2-deoxyguanosinyl)tamoxifen standards.

The preferential adduction of deoxyguanosine is a characteristic shared by many carcinogens that form bulky DNA adducts. The exocyclic amino group of guanine is a potent nucleophile and is situated in the minor groove of the DNA double helix, which makes it sterically accessible to attack by reactive electrophiles.

Interactions with Proteins and Other Cellular Macromolecules, including Reversible Binding

In addition to forming covalent bonds, tamoxifen and its metabolites, including the N-oxide, can participate in reversible, non-covalent interactions with a variety of cellular macromolecules, most notably proteins. These reversible binding events are fundamental to the drug's pharmacokinetics, including its transport, distribution, and ultimately, its pharmacological effects.

Serum albumins, such as bovine serum albumin (BSA) and its human counterpart, are the primary carrier proteins for tamoxifen in the bloodstream. Tamoxifen and its metabolites bind to these proteins with high affinity through a combination of hydrophobic and hydrophilic interactions. This binding can induce conformational changes in the albumin protein, characterized by a decrease in α-helical content and an increase in turn and random coil structures, indicative of partial protein unfolding. The reversible binding to serum albumin creates a circulating reservoir of the drug, which significantly influences its bioavailability and prolongs its half-life.

The primary therapeutic target of tamoxifen is the estrogen receptor (ER), and the binding affinity of the various tamoxifen metabolites to the ER is directly correlated with their antiestrogenic potency. For example, the metabolite 4-hydroxytamoxifen (B85900) exhibits a much higher affinity for the ER than the parent tamoxifen molecule.

Recent advances in proteomics have enabled the identification of a broader range of intracellular proteins that interact with tamoxifen and its major metabolite, N-desmethyltamoxifen. In studies using the MCF-7 breast cancer cell line, numerous proteins were observed to undergo changes in their stability upon binding to these compounds. One such protein, Y-box binding protein 1 (YBX1), which has established connections to both the estrogen receptor and breast cancer, was validated as a direct binding partner. The discovery of these "off-target" interactions may help to explain the wider spectrum of pharmacological and toxicological effects of tamoxifen.

The interactions of tamoxifen with enzymes are also of considerable importance. Tamoxifen serves as a substrate for a variety of cytochrome P450 enzymes, which are responsible for its metabolic conversion to both active and inactive forms. Furthermore, tamoxifen and its metabolites can also function as inhibitors of certain enzymes, such as protein kinase C, an activity that may contribute to the drug's ability to induce apoptosis.

Table 2: Binding Affinities of Tamoxifen and its Metabolites to Bovine Serum Albumin (BSA)

CompoundBinding Constant (K) (M⁻¹)
Tamoxifen1.96 (± 0.2) x 10⁴
4-hydroxytamoxifen1.80 (± 0.4) x 10⁴
Endoxifen (B1662132)8.01 (± 0.8) x 10³

This interactive table presents the binding constants for the interaction of tamoxifen and its key metabolites with the transport protein bovine serum albumin.

Synthetic Methodologies for Tamoxifen N Oxide and Epoxide Analogues

Chemical Synthesis of Tamoxifen (B1202) N-oxide and its Activated Derivatives (e.g., α-acetoxytamoxifen N-oxide)

The synthesis of Tamoxifen N-oxide and its activated forms is essential for investigating their role in the formation of DNA adducts, a process linked to the drug's carcinogenic potential. Tamoxifen N-oxide is a major metabolite, and its further activation can lead to reactive intermediates.

The direct oxidation of the tertiary amine in tamoxifen yields Tamoxifen N-oxide. researchgate.net More complex derivatives, such as α-acetoxytamoxifen N-oxide, have been synthesized as model compounds to study these reactive pathways. The synthesis of trans- and cis-α-acetoxytamoxifen N-oxides serves as a model for activated forms of major tamoxifen metabolites. nih.govacs.org A general synthetic approach involves the O-acetylation of α-hydroxytamoxifen, followed by N-oxidation of the resulting α-acetoxytamoxifen. acs.org This method allows for the creation of model compounds that can react with DNA, helping to elucidate the mechanisms of tamoxifen-induced carcinogenesis. nih.gov For instance, when α-acetoxytamoxifen N-oxide is reacted with human DNA or 2'-deoxyguanosine, it leads to the formation of several distinct adducts. nih.govacs.org

DerivativeSynthetic ApproachPrecursorKey StepsRef.
Tamoxifen N-oxideDirect OxidationTamoxifenOxidation of the tertiary amine researchgate.net
α-acetoxytamoxifen N-oxideTwo-step synthesisα-hydroxytamoxifen1. O-acetylation acs.org
2. N-oxidation

Synthetic Routes to Tamoxifen Epoxides (e.g., 3,4-Epoxytamoxifen) and Related Reactive Intermediates

One proposed mechanism for tamoxifen's carcinogenicity involves its metabolism to catechol derivatives, which can then be oxidized to highly reactive intermediates like ortho-quinones. The synthesis of these precursors is key to understanding this pathway.

A concise, four-step synthetic pathway has been developed for the (E) and (Z) isomers of 3,4-dihydroxytamoxifen, a critical precursor to reactive intermediates. nih.gov This synthesis is centered around the McMurry reaction, a reductive coupling of two ketone moieties. The key starting materials for this reaction are 4-(2-chloroethoxy)-3,4-methylenedioxybenzophenone and propiophenone. nih.gov The subsequent step involves the selective removal of the methylenedioxy protecting group using boron trichloride (B1173362) (BCl₃). nih.gov The resulting 3,4-dihydroxytamoxifen can then be oxidized using agents like activated silver oxide or the enzyme tyrosinase to produce the highly reactive 3,4-dihydroxytamoxifen-o-quinone. nih.gov This o-quinone is a reactive intermediate capable of alkylating cellular macromolecules. nih.gov

Target CompoundKey ReactionStarting MaterialsKey ReagentsOutcomeRef.
(E, Z)-3,4-dihydroxytamoxifenMcMurry Reaction4-(2-chloroethoxy)-3,4-methylenedioxybenzophenone, PropiophenoneLow-valent titaniumCoupled intermediate nih.gov
DeprotectionIntermediate from McMurry reactionBCl₃(E, Z)-3,4-dihydroxytamoxifen nih.gov
3,4-dihydroxytamoxifen-o-quinoneOxidation3,4-dihydroxytamoxifenActivated silver oxide or TyrosinaseReactive o-quinone intermediate nih.gov

Strategies for Stereoselective Synthesis of Metabolite Isomers

The geometric isomerism (E/Z) of tamoxifen and its metabolites is a critical determinant of their biological activity. The Z-isomers are generally the more active forms, making stereoselective synthesis a primary goal for researchers.

The McMurry reaction has proven to be a key method for the stereoselective synthesis of tamoxifen analogues. nih.govnih.gov For example, it is a crucial step in a highly stereoselective synthesis of (Z)-4-Hydroxytamoxifen. acs.org This reaction involves the reductive coupling of ketones, and by carefully selecting the substrates and reaction conditions, a preference for the desired Z-isomer can be achieved. google.com In some syntheses, the Z-isomer of an intermediate can be selectively isolated through crystallization. nih.gov

However, many synthetic routes produce a mixture of E and Z isomers. chegg.com Consequently, efficient methods for separating these isomers are essential. Semi-preparative High-Performance Liquid Chromatography (HPLC) is a commonly used technique to isolate pure E and Z isomers from a mixture. frontiersin.orgnih.gov Optimized reversed-phase HPLC methods have been developed to achieve baseline resolution of (Z)-tamoxifen, its principal (Z)-metabolites, and the corresponding (E)-geometric isomers. nih.gov

A multi-gram scale synthesis of Z-endoxifen, a highly active metabolite, has been reported, achieving a Z/E ratio greater than 99% after purification by trituration, demonstrating the feasibility of producing highly pure isomers on a larger scale. researchgate.net The assignment of the correct E or Z configuration is typically confirmed using 2D-NOESY nuclear magnetic resonance experiments. nih.gov

MethodApplicationOutcomeAnalytical TechniqueRef.
McMurry ReactionSynthesis of (Z)-4-Hydroxytamoxifen and other analoguesHigh stereoselectivity for the Z-isomer- nih.govacs.org
CrystallizationIsolation of Z-isomer intermediatePure Z-isomer- nih.gov
Semi-preparative HPLCSeparation of E/Z isomer mixturesIsolation of pure E and Z isomersHPLC frontiersin.orgnih.gov
TriturationPurification of Z-endoxifenZ/E ratio >99%- researchgate.net
2D-NOESYStructural assignment of isomersConfirmation of E or Z configurationNMR nih.gov

Analytical Methodologies for the Detection and Characterization of Tamoxifen N Oxide and Epoxide Metabolites

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Separation and Quantification

The separation and quantification of tamoxifen (B1202) N-oxide and its epoxide metabolites are crucial for understanding their metabolic pathways and biological effects. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques widely employed for this purpose.

HPLC methods often utilize reverse-phase columns, such as C18, to separate tamoxifen and its various metabolites based on their hydrophobicity. nih.gov An isocratic HPLC method with a C18 column heated to a constant temperature of 35°C has been described for the separation of tamoxifen and its metabolites. nih.gov The mobile phase in this method consisted of a mixture of potassium phosphate (B84403) buffer and acetonitrile. nih.gov Post-column irradiation with UV light can be used to induce fluorescence, allowing for sensitive detection at specific excitation and emission wavelengths. nih.gov

LC-MS/MS has emerged as a highly specific and sensitive method for the simultaneous quantification of tamoxifen and its numerous metabolites, including tamoxifen N-oxide. mssm.eduresearchgate.netnih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.gov UPLC-MS/MS methods have been developed to achieve rapid and selective quantification of tamoxifen and its phase I metabolites, including (Z)-tamoxifen, (Z)-endoxifen, (E)-endoxifen, Z'-endoxifen, (Z)'-endoxifen, (Z)-4-hydroxytamoxifen, (Z)-4'-hydroxytamoxifen, N-desmethyl tamoxifen, and tamoxifen-N-oxide. nih.gov These methods offer high sensitivity, with limits of quantification (LOQ) in the low ng/mL range, and have been successfully applied to patient plasma samples. nih.govnih.gov A novel LC-MS/MS method was developed to separate and quantitate tamoxifen, N-desmethyl-tamoxifen (ND-Tam), and tamoxifen-N-oxide, along with the E, Z, and Z′ isomers of endoxifen (B1662132) and 4-OH-Tam, with a linear quantification range from 0.6 to 2000 nM. mssm.eduresearchgate.netnih.gov

Table 1: Examples of Chromatographic Conditions for Tamoxifen Metabolite Analysis

Parameter HPLC Method UPLC-MS/MS Method LC-MS/MS Method
Column Reverse-phase C18 C18 analytical column Not specified
Mobile Phase 65:35 v/v, K3PO4 20 mM: Acetonitrile, pH 3.0 Gradient elution with water and acetonitrile Methanol / 0.5M ammonium (B1175870) acetate (B1210297) (75:25 v/v)
Flow Rate 1.0 mL/min Not specified 1 mL/min
Detection Fluorescence (Excitation: 256nm, Emission: 380nm) after UV irradiation Tandem Mass Spectrometry (MS/MS) Electrospray Ionization Mass Spectrometry (ESI-MS)
Analytes Tamoxifen and metabolites (endoxifen, 4-hydroxytamoxifen (B85900), ND-tamoxifen) Tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, endoxifen Tamoxifen epoxide metabolites

| Reference | nih.gov | nih.gov | portlandpress.com |

Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Structural Identification and Isomer Differentiation

Mass spectrometry (MS) plays a pivotal role in the structural elucidation of tamoxifen metabolites and the differentiation of their isomers. When coupled with liquid chromatography, electrospray ionization mass spectrometry (ESI-MS) allows for the sensitive detection and identification of these compounds in complex biological matrices. portlandpress.com

On-line HPLC-ESI-MS has been successfully used to identify reactive epoxide metabolites of tamoxifen formed by rat liver microsomes. portlandpress.com In these studies, the selected ion chromatogram of tamoxifen metabolites with a protonated molecular ion [M+H]+ at m/z 388 revealed the presence of several peaks. portlandpress.com Two of these peaks were identified as 3,4-epoxytamoxifen and 3',4'-epoxytamoxifen. portlandpress.com The structural confirmation of these epoxides was achieved by observing their enzymatic hydrolysis products, the corresponding dihydrodiols, which have a protonated molecular ion at m/z 406. portlandpress.com Further confirmation was obtained by acid-catalyzed rearrangement of the epoxides to their corresponding phenolic derivatives, 4-hydroxytamoxifen and 4'-hydroxytamoxifen. portlandpress.com

ESI-MS is also critical for differentiating between various isomers of tamoxifen metabolites, which may exhibit different biological activities. LC-MS/MS methods can separate and quantify the E, Z, and Z' isomers of endoxifen and 4-hydroxytamoxifen. mssm.eduresearchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each isomer, ensuring high specificity and accurate quantification. nih.gov The cone voltages and collision energies in the mass spectrometer can be optimized for each specific metabolite and its isomers to achieve the best sensitivity and fragmentation patterns for identification. nih.gov

Table 2: Mass Spectrometric Parameters for Tamoxifen Metabolite Identification

Technique Ionization Mode Key Application Example Findings Reference
On-line HPLC-ESI-MS Positive Ion Identification of epoxide metabolites Detected 3,4-epoxytamoxifen and 3',4'-epoxytamoxifen with [M+H]+ at m/z 388. portlandpress.com
LC-MS/MS Positive Ion (ESI) Isomer separation and quantification Separated and quantified E, Z, and Z' isomers of endoxifen and 4-OH-Tam. mssm.eduresearchgate.net

| UPLC-MS/MS | Positive Ion (ESI) | Quantification of multiple metabolites | Cone voltage of +45 V to +50 V used for different metabolites. | nih.gov |

32P-Postlabelling Assays for Ultrasensitive DNA Adduct Detection and Quantification

The ³²P-postlabelling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, including those formed from reactive metabolites of tamoxifen. nih.gov This technique is capable of detecting as little as one adduct in 10¹⁰ nucleotides, making it suitable for studying DNA damage from environmental exposures or at physiological concentrations of a compound. nih.govsemanticscholar.org

The assay involves several key steps:

Enzymatic digestion of DNA to 3'-monophosphate deoxynucleotides. nih.gov

Enrichment of the adducted nucleotides. nih.gov

Labeling of the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.gov

Separation of the ³²P-labeled adducts by chromatographic methods, such as thin-layer chromatography (TLC) or HPLC. nih.govnih.gov

Quantification of the adducts by measuring their radioactivity. nih.gov

The ³²P-postlabelling assay has been instrumental in demonstrating the formation of tamoxifen-DNA adducts in vivo. nih.gov Studies have shown that the major DNA adduct formed in the livers of tamoxifen-treated rats co-migrates with the major adduct formed from the reaction of a tamoxifen epoxide with guanine (B1146940) residues in DNA. nih.gov This provides strong evidence for the role of an epoxide metabolite in the genotoxicity of tamoxifen. nih.gov While TLC is a common separation method in ³²P-postlabelling, reversed-phase HPLC with on-line ³²P detection can also be used, offering a different chromatographic profile of the adducts. nih.gov The TLC-based assay has been reported to have a lower detection limit (0.5 adducts/10¹⁰ nucleotides) compared to the HPLC-based assay (3 adducts/10¹⁰ nucleotides). nih.gov

Application of Isotope Labeling in Metabolic and Adduct Studies

Isotope labeling is a powerful tool used to trace the metabolic fate of drugs and to identify the structures of their metabolites and DNA adducts. By replacing one or more atoms in a molecule with their heavier, stable or radioactive isotopes, researchers can track the molecule and its derivatives through complex biological systems.

In tamoxifen research, isotopically labeled compounds have been used to investigate its metabolism. For instance, early studies utilized ¹⁴C-labeled tamoxifen to identify its metabolites in various species. nih.gov These studies helped to elucidate the primary routes of excretion and the formation of hydroxylated metabolites. nih.gov More recently, ¹³¹I-labeled tamoxifen has been synthesized and used in biodistribution studies in rats to investigate its uptake in target tissues. nih.gov

In the context of DNA adduct studies, isotope labeling is invaluable for structural characterization. Although not specifically detailed for Tamoxifen N-oxide 1,2-epoxide in the provided search results, the general principle involves reacting a stable isotope-labeled version of the reactive metabolite with DNA or specific deoxynucleosides. The resulting adducts are then analyzed by mass spectrometry. The characteristic mass shift introduced by the isotope label provides definitive proof of the origin of the adduct and aids in its structural identification. This approach is crucial for confirming the structures of adducts proposed from other analytical data, such as those obtained from ³²P-postlabelling assays.

Computational and Theoretical Studies on Tamoxifen N Oxide and Epoxide Metabolites

Molecular Modeling of Enzymatic Transformations and Substrate-Enzyme Interactions

The biotransformation of tamoxifen (B1202) is a complex process involving multiple enzymes, primarily from the cytochrome P450 (CYP) superfamily, as well as flavin-containing monooxygenases (FMOs). Tamoxifen N-oxide (TNO) is a significant metabolite formed through the oxidation of the tertiary amine group of the parent tamoxifen molecule. Studies have shown that FMO1 and FMO3 are the major enzymes responsible for catalyzing this N-oxidation reaction nih.gov.

While FMOs are responsible for its formation, TNO can be reduced back to tamoxifen by several cytochrome P450 enzymes, including CYP1A1, CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4, with CYP1A1, CYP2A6, and CYP3A4 showing the highest reductive activity nih.gov. This creates a metabolic cycle where tamoxifen and TNO can be interconverted nih.gov.

Molecular modeling techniques, such as computerized molecular docking, have been employed to understand how tamoxifen and its various metabolites, including the N-oxide form, interact with the active sites of enzymes. For instance, docking studies with the crystal structure of aromatase (CYP19) have helped to elucidate the detailed biochemical interactions and inhibitory potential of different tamoxifen derivatives nih.gov. Although not the primary focus of these specific studies, such models are crucial for predicting the substrate specificity and orientation within the enzyme's active site, which are key factors in determining the metabolic fate of the drug, including the potential for subsequent epoxidation reactions. The formation of the genotoxic epoxide metabolite, Tamoxifen 1,2-epoxide, is a critical step in one of the proposed pathways for tamoxifen-induced DNA damage nih.gov.

Quantum Chemical Calculations of Reactivity, Stability, and Electronic Properties of Metabolites

Quantum chemical calculations, such as ab initio methods, are used to investigate the intrinsic electronic properties of molecules, which govern their stability and reactivity. These theoretical approaches have been applied to study tamoxifen and its related compounds to understand their molecular structure and potential for chemical reactions documentsdelivered.com.

The formation of an epoxide on the tamoxifen molecule, creating a highly reactive electrophile, is a key concern related to its genotoxicity. This epoxide is capable of reacting with nucleophilic sites on biological macromolecules like DNA researchgate.net. Theoretical studies focus on calculating the energies of different metabolic intermediates and transition states to predict the most likely pathways for metabolic activation.

For Tamoxifen N-oxide, further metabolism can lead to α-hydroxylation followed by sulfation or acetylation, creating a good leaving group and facilitating the formation of a carbocation or epoxide that can then react with DNA researchgate.netnih.gov. Quantum chemical calculations can determine the relative stability of these intermediates and the activation energies required for their formation and subsequent reactions. By analyzing properties like charge distribution and molecular orbital energies (e.g., the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), researchers can predict the electrophilicity of metabolites like Tamoxifen N-oxide 1,2-epoxide and its propensity to attack the electron-rich centers in DNA bases.

Prediction of DNA Adduct Structures and Interaction Energies

A significant application of computational chemistry in this field is the prediction of the structures formed when reactive metabolites bind covalently to DNA, known as DNA adducts. The formation of these adducts is considered a crucial event in chemical carcinogenesis researchgate.netnih.gov.

Model compounds, such as α-acetoxytamoxifen N-oxide, have been synthesized to simulate the reactive form of tamoxifen metabolites in vitro nih.gov. When reacted with DNA or specific DNA bases like 2'-deoxyguanosine, these compounds form adducts that can be characterized experimentally and computationally researchgate.netnih.gov.

Computational modeling is used to determine the precise three-dimensional structure of these adducts. Studies have identified the formation of several stereoisomers of α-(N2-deoxyguanosinyl)tamoxifen N-oxide researchgate.netnih.gov. These models predict the bonding between the α-carbon of the tamoxifen metabolite and the exocyclic N2-amino group of guanine (B1146940), which is a common target for electrophilic attack nih.gov.

Theoretical calculations can also estimate the interaction and binding energies of these adducts, providing insight into their stability. The geometry of the adduct can cause distortions in the DNA double helix, which may interfere with normal DNA replication and repair processes, ultimately leading to mutations. Research has shown that the major DNA adduct formed from the reaction of tamoxifen epoxide is with guanine residues nih.gov. Computational studies help to confirm and visualize these interactions at an atomic level, complementing experimental data from techniques like ³²P-postlabeling and mass spectrometry nih.govnih.gov.

Future Directions in Research on Tamoxifen N Oxide and Epoxide Metabolites

Elucidation of Undiscovered Metabolic Pathways and Intermediate Structures

A primary focus of future research will be the comprehensive mapping of all metabolic pathways involving Tamoxifen (B1202) N-oxide and its epoxide metabolites. While major pathways of tamoxifen metabolism have been identified, leading to active metabolites like 4-hydroxytamoxifen (B85900) and endoxifen (B1662132), the biotransformation routes involving N-oxidation and subsequent epoxidation are less understood.

Current understanding suggests that tamoxifen is metabolized by flavin-containing monooxygenases (FMOs) to form Tamoxifen N-oxide. abechem.comabechem.com Concurrently, cytochrome P450 (CYP) enzymes can catalyze the formation of epoxide metabolites, such as 3,4-epoxytamoxifen. portlandpress.com However, the existence and metabolic relevance of other epoxide isomers, including the specifically named Tamoxifen N-oxide 1,2-epoxide, remain to be definitively established.

Future investigations should aim to:

Identify Novel Metabolites: Systematically screen for previously un-identified metabolites in in vitro and in vivo models using high-resolution mass spectrometry. This could reveal the presence of minor but potentially significant metabolites like the 1,2-epoxide isomer.

Characterize Reaction Phenotypes: Determine the specific FMO and CYP isozymes responsible for the formation of Tamoxifen N-oxide and its subsequent epoxidation. This information is crucial for understanding inter-individual variability in tamoxifen metabolism.

Isolate and Characterize Intermediate Structures: The reactive nature of epoxides makes their isolation challenging. Advanced techniques, such as trapping studies with nucleophilic agents, could be employed to capture and characterize these transient intermediates, providing direct evidence for their formation.

Development of Advanced Analytical Techniques for Low-Level Metabolite Detection and Characterization

The anticipated low abundance of certain epoxide metabolites necessitates the development of highly sensitive and specific analytical methods. Current techniques, such as liquid chromatography-mass spectrometry (LC-MS), have been instrumental in identifying known tamoxifen metabolites. portlandpress.comnih.gov However, detecting and quantifying trace-level intermediates like this compound in complex biological matrices presents a significant analytical challenge.

Future advancements in this area will likely focus on:

Enhanced Mass Spectrometry: The use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) will be critical. nih.gov These technologies offer the high mass accuracy and fragmentation data needed to identify and structurally elucidate novel metabolites, even at very low concentrations.

Improved Separation Techniques: Ultra-high-performance liquid chromatography (UHPLC) can provide superior resolution and sensitivity compared to conventional HPLC, enabling the separation of closely related isomers. nih.gov Additionally, multidimensional chromatography techniques could be employed for the analysis of particularly complex samples.

Novel Sample Preparation Methods: The development of more efficient and selective sample preparation techniques, such as immunoaffinity chromatography or molecularly imprinted polymers, could enrich low-abundance metabolites, thereby improving their detection limits.

Analytical TechniqueApplication in Tamoxifen Metabolite ResearchPotential Future Advancements
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement for elemental composition determination of unknown metabolites.Coupling with advanced fragmentation techniques for more detailed structural information.
Tandem Mass Spectrometry (MS/MS) Structural elucidation of metabolites through characteristic fragmentation patterns.Development of new fragmentation methods to differentiate between isomers.
Ultra-High-Performance Liquid Chromatography (UHPLC) High-resolution separation of complex metabolite mixtures.Miniaturization and integration with mass spectrometry for higher throughput and sensitivity.
Immunoaffinity Chromatography Selective enrichment of specific metabolites from biological samples.Development of antibodies with high specificity for novel or low-abundance metabolites.

Refined Computational Models for Predictive Understanding of Molecular Reactivity and Interaction Mechanisms

Computational modeling offers a powerful tool to complement experimental studies by providing insights into the reactivity and potential biological interactions of tamoxifen metabolites. Density functional theory (DFT) and other quantum mechanical methods can be used to predict the chemical properties and reactivity of molecules like this compound. frontiersin.org

Future directions in computational modeling will likely involve:

Predicting Metabolic Fates: Developing more accurate in silico models to predict the metabolic fate of tamoxifen, including the likelihood of formation of various epoxide isomers. These models can help prioritize experimental studies on the most probable and potentially reactive metabolites.

Modeling DNA Adduct Formation: Epoxides are known to be reactive towards DNA, and computational models can be used to predict the preferred sites of adduction and the structures of the resulting DNA adducts. This is crucial for assessing the potential genotoxicity of these metabolites.

Simulating Protein Interactions: Molecular docking and molecular dynamics simulations can be used to predict how Tamoxifen N-oxide and its epoxide metabolites interact with biological macromolecules, such as enzymes and receptors. frontiersin.org This can help to elucidate their mechanisms of action and potential off-target effects.

By integrating these advanced experimental and computational approaches, future research will undoubtedly provide a more complete picture of the complex metabolism of Tamoxifen N-oxide and its epoxide derivatives. This knowledge will be essential for a deeper understanding of tamoxifen's pharmacology and for the development of safer and more effective therapeutic strategies.

Q & A

Basic Research Questions

Q. How can researchers optimize literature searches for Tamoxifen N-oxide 1,2-epoxide to ensure comprehensive retrieval of relevant studies?

  • Methodological Answer : Prioritize using the compound’s CAS Registry Number (if available) in structured databases like SciFinder to bypass inconsistencies in chemical nomenclature. For broader databases (e.g., PubMed, Web of Science), combine Boolean terms such as “this compound” with related metabolites (e.g., “4-hydroxytamoxifen”) and functional groups (e.g., “epoxide hydrolysis”). Filter results by study type (e.g., in vitro, in vivo) and validate findings against authoritative sources like IUPAC or peer-reviewed journals .

Q. What experimental methodologies are recommended for assessing the cytotoxic activity of this compound in human cancer cell lines?

  • Methodological Answer : Use the MTT assay to measure cell viability after 72-hour exposure, with doxorubicin as a positive control. Calculate growth inhibition (GI%) and IC50 values using nonlinear regression (e.g., GraphPad Prism). Validate results across multiple cancer cell lines (e.g., HCT-116, OVCAR-8) and triplicate experiments to ensure reproducibility. Reference criteria from the American National Cancer Institute for cytotoxicity thresholds (GI > 75% = high activity) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow institutional guidelines for peroxidizing compounds: use nitrile gloves, lab coats, and chemical splash goggles. Store the compound in airtight containers under inert gas (e.g., argon) to prevent epoxide ring degradation. Decontaminate spills with activated carbon and dispose of waste via certified hazardous material protocols. Document all handling procedures and ensure personnel complete OSHA-compliant training .

Q. What analytical techniques are most effective for quantifying this compound and its metabolites in biological matrices?

  • Methodological Answer : Employ LC-MS/MS with electrospray ionization (ESI) for high sensitivity. Use deuterated internal standards (e.g., Tamoxifen-d5) to correct for matrix effects. Validate the method per FDA guidelines, including linearity (1–500 ng/mL), precision (CV < 15%), and recovery (>80%). For structural confirmation, perform tandem MS/MS to distinguish isomers like 4’-hydroxytamoxifen .

Advanced Research Questions

Q. How should researchers address contradictions in reported metabolic pathways or stability data of this compound across studies?

  • Methodological Answer : Conduct comparative in vitro metabolism assays using human liver microsomes and recombinant CYP enzymes (e.g., CYP3A4, CYP2D6) to identify isoform-specific activity. Use isotopic labeling (e.g., ¹⁴C-tamoxifen) to track epoxide ring stability under varying pH and temperature conditions. Cross-validate findings with in silico tools like molecular docking or QSAR models .

Q. How can in vivo antitumor efficacy studies of this compound be designed to account for interspecies metabolic differences?

  • Methodological Answer : Use patient-derived xenograft (PDX) models in immunodeficient mice to mimic human metabolism. Perform pharmacokinetic/pharmacodynamic (PK/PD) analyses with serial blood sampling to monitor epoxide hydrolysis rates. Adjust dosing regimens using allometric scaling based on cytochrome P450 activity differences between species .

Q. What strategies can elucidate the role of epoxide ring-opening mechanisms in the biological activity of this compound?

  • Methodological Answer : Synthesize analogues with stabilized epoxide rings (e.g., fluorinated derivatives) and compare their cytotoxicity to the parent compound. Study hydrolysis kinetics in acidic/basic buffers (pH 2–10) using HPLC to quantify 1,2-diol formation. Probe enzymatic ring-opening via epoxide hydrolase inhibition assays with urea-based inhibitors .

Q. How should researchers statistically analyze dose-response data from cytotoxicity assays to determine significance thresholds for this compound?

  • Methodological Answer : Apply a four-parameter logistic model (e.g., Hill equation) to calculate IC50 values. Use ANOVA with Tukey’s post hoc test to compare means across cell lines. Correct for multiple comparisons using the Benjamini-Hochberg method (FDR < 0.05). Report results with 95% confidence intervals and effect sizes (e.g., Cohen’s d) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.